molecular formula C7H4BrClO2 B1265922 2-Bromo-4-chlorobenzoic acid CAS No. 936-08-3

2-Bromo-4-chlorobenzoic acid

Cat. No. B1265922
Key on ui cas rn: 936-08-3
M. Wt: 235.46 g/mol
InChI Key: USMQLFCVCDEXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07446222B2

Procedure details

A mixture of 2-bromo-4-chlorobenzoic acid (235 mg, 1 mmol) and thionyl chloride (238 mg, 146 ul, 2 mmol) in toluene (5 ml) was heated at 90° C. for 1 hour. The reaction mixture was cooled and the solvent evaporated. The residue was dissolved in THF (1 ml) and treated with ethanol (1 ml). The solution was evaporated to dryness leaving the title compound as a yellow oil 263 mg 100%
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
146 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(Cl)(Cl)=O.[C:16]1(C)C=CC=C[CH:17]=1>>[Br:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH2:16][CH3:17])=[O:5]

Inputs

Step One
Name
Quantity
235 mg
Type
reactant
Smiles
BrC1=C(C(=O)O)C=CC(=C1)Cl
Name
Quantity
146 μL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in THF (1 ml)
ADDITION
Type
ADDITION
Details
treated with ethanol (1 ml)
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=O)OCC)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 263 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.